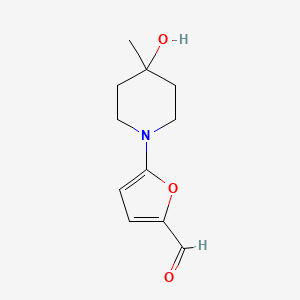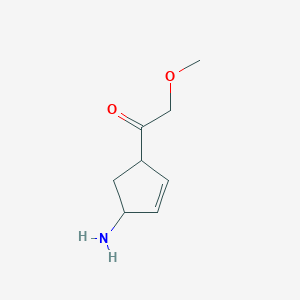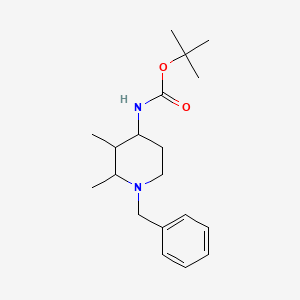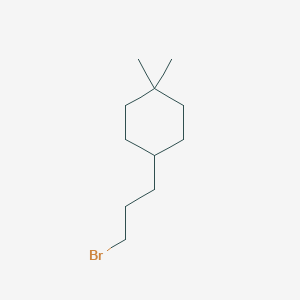![molecular formula C9H8N4O3 B13167172 4-Hydroxy-2-[(1H-imidazol-1-yl)methyl]pyrimidine-5-carboxylicacid](/img/structure/B13167172.png)
4-Hydroxy-2-[(1H-imidazol-1-yl)methyl]pyrimidine-5-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-2-[(1H-imidazol-1-yl)methyl]pyrimidine-5-carboxylic acid is a heterocyclic compound that contains both imidazole and pyrimidine rings. These rings are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-[(1H-imidazol-1-yl)methyl]pyrimidine-5-carboxylic acid typically involves the condensation of 1H-imidazole with 4-chloromethylpyrimidine-5-carboxylic acid. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-Hydroxy-2-[(1H-imidazol-1-yl)methyl]pyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
4-Hydroxy-2-[(1H-imidazol-1-yl)methyl]pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound can be used in the development of new materials and catalysts.
作用机制
The mechanism by which 4-Hydroxy-2-[(1H-imidazol-1-yl)methyl]pyrimidine-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions enable the compound to modulate various biochemical pathways, including enzyme activity and signal transduction.
相似化合物的比较
Similar Compounds
4-Hydroxy-2-methylpyrimidine-5-carboxylic acid: Lacks the imidazole ring, resulting in different chemical properties.
2-[(1H-imidazol-1-yl)methyl]pyrimidine-5-carboxylic acid: Lacks the hydroxyl group, affecting its reactivity and interactions.
Uniqueness
The presence of both the imidazole and pyrimidine rings in 4-Hydroxy-2-[(1H-imidazol-1-yl)methyl]pyrimidine-5-carboxylic acid makes it unique. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to similar compounds.
属性
分子式 |
C9H8N4O3 |
|---|---|
分子量 |
220.18 g/mol |
IUPAC 名称 |
2-(imidazol-1-ylmethyl)-6-oxo-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H8N4O3/c14-8-6(9(15)16)3-11-7(12-8)4-13-2-1-10-5-13/h1-3,5H,4H2,(H,15,16)(H,11,12,14) |
InChI 键 |
LIPANRUDMOFIKR-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C=N1)CC2=NC=C(C(=O)N2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[(Benzyloxy)carbonyl]-2-propyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13167092.png)






![4-([[(4-Methylphenyl)amino]carbonyl]amino)butanoic acid](/img/structure/B13167140.png)



![N-[(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B13167154.png)

![1-{[2-(4-Methoxyphenyl)-1,3-thiazol-4-YL]methyl}piperazine](/img/structure/B13167170.png)
